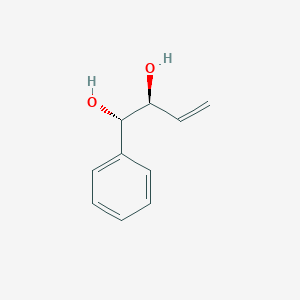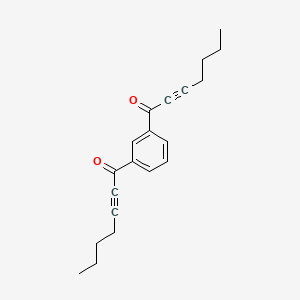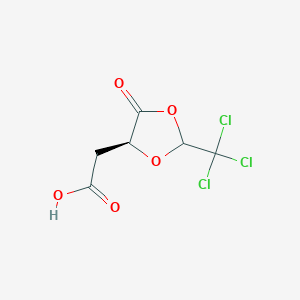
1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- is a chemical compound with the molecular formula C6H5Cl3O5 It is characterized by the presence of a dioxolane ring, an acetic acid moiety, and a trichloromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a dioxolane derivative with a trichloromethyl-containing reagent in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound to lower oxidation state products.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents, such as amines and thiols, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学研究应用
1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential biological activity and therapeutic applications.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (2R,4R)-: A stereoisomer with different spatial arrangement of atoms.
1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4R)-: Another stereoisomer with distinct properties.
Uniqueness
1,3-Dioxolane-4-acetic acid, 5-oxo-2-(trichloromethyl)-, (4S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the trichloromethyl group also imparts distinct chemical properties, making it valuable for various applications.
属性
CAS 编号 |
196512-77-3 |
|---|---|
分子式 |
C6H5Cl3O5 |
分子量 |
263.5 g/mol |
IUPAC 名称 |
2-[(4S)-5-oxo-2-(trichloromethyl)-1,3-dioxolan-4-yl]acetic acid |
InChI |
InChI=1S/C6H5Cl3O5/c7-6(8,9)5-13-2(1-3(10)11)4(12)14-5/h2,5H,1H2,(H,10,11)/t2-,5?/m0/s1 |
InChI 键 |
IVSTXFYJHXMXFM-SZSCBOSDSA-N |
手性 SMILES |
C([C@H]1C(=O)OC(O1)C(Cl)(Cl)Cl)C(=O)O |
规范 SMILES |
C(C1C(=O)OC(O1)C(Cl)(Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)
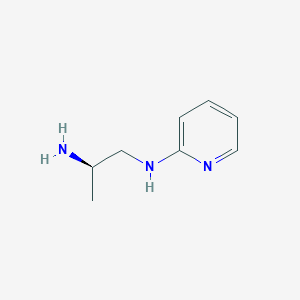
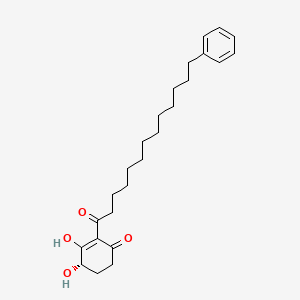
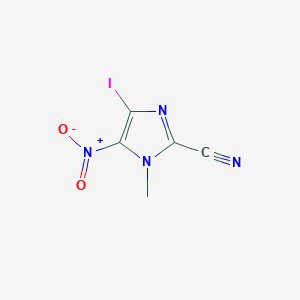

![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
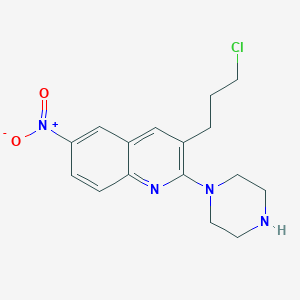
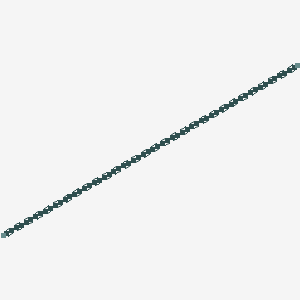
![N,N-Diethyl-2-[4-(2,4,4-trimethylpentan-2-yl)phenyl]acetamide](/img/structure/B12574074.png)

